molecular formula C10H9F3N2O B1440356 [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 1243735-94-5

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No. B1440356
CAS RN: 1243735-94-5
M. Wt: 230.19 g/mol
InChI Key: KFUAFUXUUDKMMQ-UHFFFAOYSA-N
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Description

“[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol” is a chemical compound with the CAS Number: 1243735-94-5 . It has a molecular weight of 230.19 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been described .


Molecular Structure Analysis

The IUPAC name of the compound is [1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol . The InChI Code is 1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-4,16H,5H2,1H3 .


Physical And Chemical Properties Analysis

“[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Triazole Derivatives : Aryl azides react with 2-benzothiazolylacetone, 1,3-benzothiazol-2-ylacetonitrile, and similar compounds in methanol, yielding high yields of new products like 2-(5-methyl(amino)-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazoles and triazoloquinazoline derivatives (Pokhodylo, Matiychuk, & Obushak, 2009).
  • Molecular Aggregation Studies : The fluorescence emission spectra of compounds in methanol solutions, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have been studied to understand molecular aggregation and its relation to the structure of substituent groups (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Application in Organic Synthesis

  • N-Methylation of Amines and Transfer Hydrogenation : Methanol, as a simple alcohol, is used in organic synthesis for selective N-methylation of amines and transfer hydrogenation of nitroarenes, using RuCl3.xH2O as a catalyst (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).

Role in Chemical Reactions

  • Formation of Trifluoromethyl-Containing Heterocyclic Compounds : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various nucleophiles, including methanol, leading to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and other heterocyclic compounds (Sokolov & Aksinenko, 2010).

Synthesis of Pharmaceutical Intermediates

  • Synthesis of COX-2 Inhibitors : The synthesis of 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, a selective COX-2 inhibitor, illustrates the application of methanol in the synthesis of pharmaceutical intermediates (Tabatabai, Rezaee, & Kiani, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-4,16H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUAFUXUUDKMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol

CAS RN

1243735-94-5
Record name [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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